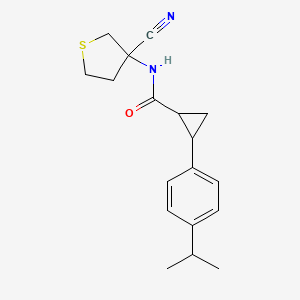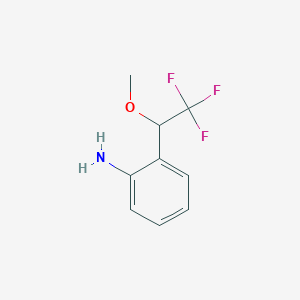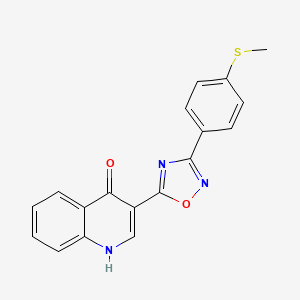![molecular formula C17H15N3O4 B2403376 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-2-oxoindolin-5-yl)urea CAS No. 1171518-76-5](/img/structure/B2403376.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-2-oxoindolin-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-2-oxoindolin-5-yl)urea is a complex organic compound known for its unique structural features and potential applications in various scientific fields. The compound consists of a benzo[d][1,3]dioxole moiety and an indolinone unit linked by a urea group. This combination of functional groups imparts distinctive chemical and biological properties to the molecule.
Preparation Methods
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-2-oxoindolin-5-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the indolinone unit: The indolinone structure is often synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling of the two moieties: The final step involves the formation of the urea linkage between the benzo[d][1,3]dioxole and indolinone units. This can be accomplished using phosgene or its derivatives under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-2-oxoindolin-5-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the urea nitrogen or the aromatic rings, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-2-oxoindolin-5-yl)urea has been explored for various scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: In biological research, the compound has been investigated for its potential as a bioactive molecule. Studies have shown its ability to interact with specific enzymes and receptors, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties have been evaluated in preclinical studies. It has shown promise as an anticancer agent, with the ability to inhibit tumor growth and induce apoptosis in cancer cells.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-2-oxoindolin-5-yl)urea involves its interaction with specific molecular targets and pathways. The compound has been shown to:
Bind to enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic function.
Modulate signaling pathways: The compound can influence cellular signaling pathways, such as those involved in cell proliferation and apoptosis, by interacting with key proteins and receptors.
Induce oxidative stress: In some cases, the compound can generate reactive oxygen species (ROS), leading to oxidative stress and cell death in targeted cells.
Comparison with Similar Compounds
1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-2-oxoindolin-5-yl)urea can be compared with other similar compounds to highlight its uniqueness:
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-oxoindolin-5-yl)urea: This compound lacks the methyl group on the indolinone unit, which may affect its chemical reactivity and biological activity.
1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-2-oxoindolin-3-yl)urea: The position of the urea linkage is different, which can influence the overall molecular conformation and interactions with biological targets.
1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-2-oxoindolin-6-yl)urea: The substitution pattern on the indolinone ring is altered, potentially leading to changes in the compound’s pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(1-methyl-2-oxo-3H-indol-5-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-20-13-4-2-11(6-10(13)7-16(20)21)18-17(22)19-12-3-5-14-15(8-12)24-9-23-14/h2-6,8H,7,9H2,1H3,(H2,18,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OERKHAIRQRWJJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]cyclopropanecarboxamide](/img/structure/B2403294.png)

![Ethyl 3-[(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]pyrrolidine-1-carboxylate](/img/structure/B2403297.png)




![N-(benzo[d][1,3]dioxol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide](/img/structure/B2403307.png)
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2403310.png)
![2-(2,3-difluorophenyl)-7-ethoxy-N-(2-methoxyethyl)imidazo[2,1-b][1,3]benzothiazol-3-amine](/img/structure/B2403311.png)


![N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2403316.png)
